molecular formula C22H29I2N3O B1251925 3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE

3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE

Cat. No.: B1251925
M. Wt: 605.3 g/mol
InChI Key: CZQJZBNARVNSLQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE is a cyanine dye, specifically a quinolinium compound, known for its application as a fluorescent probe. It is used primarily for staining nucleic acids in biological specimens. The compound has the chemical formula C22H29I2N3O and a molecular weight of 605.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE is synthesized through a series of chemical reactions involving the formation of a quinolinium core structure. The synthesis typically involves the reaction of a benzothiazole derivative with a pyridinium salt, followed by iodination to introduce the diiodide groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and solvent composition to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence properties .

Scientific Research Applications

3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE has a wide range of applications in scientific research:

Mechanism of Action

3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE exerts its effects by intercalating into the double-stranded DNA, which enhances its fluorescence. The positively charged side chain of the compound increases its affinity for the negatively charged DNA, allowing for sensitive detection of nucleic acids. The fluorescence emission occurs at around 567 nm when excited at 539 nm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring yellow fluorescence. Its high affinity for DNA and sensitivity make it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C22H29I2N3O

Molecular Weight

605.3 g/mol

IUPAC Name

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide

InChI

InChI=1S/C22H29N3O.2HI/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4;;/h5-7,9-14,16-17H,8,15,18H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

CZQJZBNARVNSLQ-UHFFFAOYSA-L

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]

SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]

Synonyms

PO-PRO 3
PO-PRO-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE
Reactant of Route 5
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE
Reactant of Route 6
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE

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